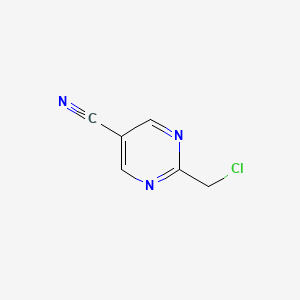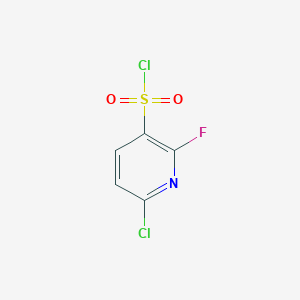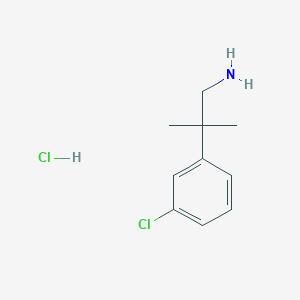
2-(3-氯苯基)-2-甲基丙胺盐酸盐
描述
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its classification (e.g., organic, inorganic, polymer, etc.) and the type of functional groups present in the molecule.
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used.Chemical Reactions Analysis
This involves studying the chemical reactions involving the compound. It includes understanding the reaction mechanism, the reactants and products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties include reactivity, flammability, and types of chemical reactions the compound can undergo.科学研究应用
发现和药理学工具
- 作为非肽激动剂的发现:作为尿激肽-II 受体的非肽激动剂,2-(3-氯苯基)-2-甲基丙胺盐酸盐显示出有希望的活性。这一发现突出了其作为选择性类药物 UII 受体激动剂的潜力,以及其作为药理学研究工具的用途 (Croston 等人,2002).
合成和表征
- 优化的合成:对相关化合物(如甲基(+)-α-氨基(2-氯苯基)乙酸盐酸盐)的优化合成研究提供了对这些化学物质的高效生产和表征的见解,这对于在各种科学研究中进一步应用至关重要 (王国华,2008).
有机化学中的应用
- 环丙烯酮肟:涉及与 2-(3-氯苯基)-2-甲基丙胺盐酸盐相关的化合物(如环丙烯酮肟盐酸盐)的研究证明了它们的反应性和在有机合成和新型有机化合物开发中的潜在应用 (吉田等人,1988).
抗菌和抗炎潜力
- 抗菌活性:3-氯苯并噻吩-2-羰基氯等与 2-(3-氯苯基)-2-甲基丙胺盐酸盐在结构上相似的化合物已被研究其抗菌活性,表明此类化合物在开发新型抗菌剂中的潜力 (Aganagowda 等人,2012).
- 抗炎特性:研究还探索了与 2-(3-氯苯基)-2-甲基丙胺盐酸盐在结构上相似的化合物,以了解其抗炎作用,展示了它们在开发新型抗炎药中的潜力 (Torres 等人,1999).
化学结构分析
- 晶体结构研究:对相关化合物(如 1-(对氯苯基)-5-异丙基双胍盐酸盐)的晶体结构研究提供了对分子构型和分子间相互作用的宝贵见解,这对于理解这些化合物的化学行为和潜在应用至关重要 (Brown, 1967).
安全和危害
This involves understanding the potential risks associated with handling and using the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.
未来方向
This involves discussing potential future research directions and applications of the compound. It could include potential uses, improvements in synthesis methods, or new reactions that the compound could undergo.
属性
IUPAC Name |
2-(3-chlorophenyl)-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-10(2,7-12)8-4-3-5-9(11)6-8;/h3-6H,7,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQONYOEFCGXGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC(=CC=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-2-methylpropylamine hydrochloride | |
CAS RN |
1352318-53-6 | |
| Record name | Benzeneethanamine, 3-chloro-β,β-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



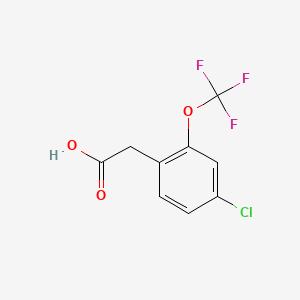

![6-methyl-3-(4-methylbenzoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-amine](/img/structure/B1425941.png)

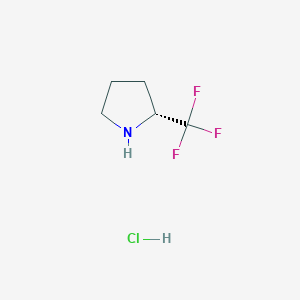

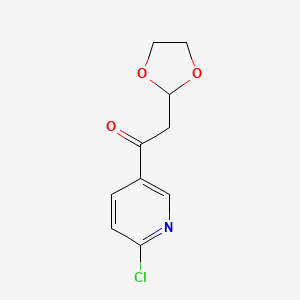
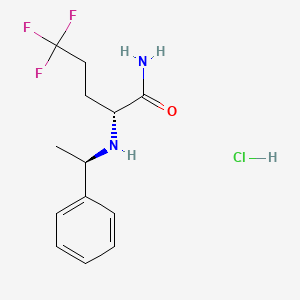


![Methyl imidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B1425951.png)
